3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
3-Chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative characterized by a 3-chlorobenzamide core linked to a thiadiazole ring via a sulfide bridge. The thiadiazole moiety is further substituted with a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group, which introduces a fused bicyclic system.
The compound’s synthesis likely involves nucleophilic substitution reactions between thiol-containing intermediates and electrophilic precursors, followed by amide coupling (e.g., using benzoyl chloride derivatives). Characterization via NMR, IR, and mass spectrometry confirms its structural integrity .
Properties
IUPAC Name |
3-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBGOMQIWALMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide often involves multi-step procedures that start from readily available precursors. Here's a brief outline:
Preparation of Intermediate Compounds: : The starting materials, typically 3,4-dihydroquinoline and 1,3,4-thiadiazole derivatives, undergo specific reactions to form intermediates.
Formation of the Thiol Linkage: : The intermediates react with suitable thiolating agents to form the thioether bond.
Final Coupling: : The resulting compound is coupled with 3-chlorobenzoyl chloride under controlled conditions to form the final product.
Industrial Production Methods
On an industrial scale, the synthesis would involve optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. The use of automated reactors and continuous flow processes could enhance scalability.
Chemical Reactions Analysis
Types of Reactions
The compound 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is known to undergo several types of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reacts with reducing agents to modify the quinoline and benzamide moieties.
Substitution: : Various substitutions can occur on the aromatic ring and other positions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents, alkylating agents.
Major Products
The major products from these reactions depend on the conditions but often include modified derivatives of the parent compound with variations in the thiadiazole or quinoline ring systems.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its therapeutic properties , particularly in the treatment of cancer and inflammatory diseases. Research indicates that it may exhibit significant anticancer activity by targeting specific cellular pathways involved in tumor growth and apoptosis.
- Case Study : A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines, indicating its potential as a lead compound for further drug development .
Research has shown that 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits antimicrobial properties . Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antimicrobial agents.
- Case Study : In vitro studies revealed that the compound displayed activity against Mycobacterium smegmatis and Candida albicans, suggesting its potential use in treating infections caused by these pathogens .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution reactions.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Sulfoxides |
| Reduction | Lithium aluminum hydride | Modified quinoline derivatives |
| Substitution | Halogenating agents | Substituted aromatic compounds |
Material Science
In the field of materials science, the compound is being investigated for its potential use in developing new materials with specific electronic properties. The incorporation of thiadiazole units is particularly relevant for creating materials with enhanced conductivity or photonic properties.
Mechanism of Action
The mechanism by which 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects is complex:
Molecular Targets: : The compound targets specific proteins or enzymes within cells, altering their activity.
Pathways Involved: : It may interfere with signaling pathways, such as those involved in cell growth or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
- Core : 1,3,4-Thiadiazole ring.
- Substituents: Target Compound: 3-Chlorobenzamide + 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethylthio group. Analogues: Vary in substituents on the thiadiazole ring (e.g., pyridinyl, fluorophenyl, trifluoromethyl).
Table 1: Structural Variations in Selected Analogues
Key Observations :
Key Observations :
- Yields for thiadiazole derivatives typically range from 60–88%, influenced by steric hindrance (e.g., bulky dihydroquinolinyl group may reduce yields) .
Physicochemical Properties
Table 3: Melting Points and Spectral Data
Key Observations :
Anticancer and Antimicrobial Potential:
Key Observations :
- Chlorophenyl groups enhance cytotoxicity, while dihydroquinolinyl may target hydrophobic enzyme pockets .
Biological Activity
3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step procedures starting from accessible precursors. Key steps include:
- Preparation of Intermediates : The initial compounds are derived from 3,4-dihydroquinoline and thiadiazole derivatives.
- Formation of Thiol Linkage : Intermediates react with thiolating agents to create thioether bonds.
- Final Coupling : The resulting compound is coupled with 3-chlorobenzoyl chloride under controlled conditions to yield the final product .
The biological activity of the compound is attributed to its interaction with specific molecular targets within cells:
- Molecular Targets : It may influence various proteins or enzymes, altering their functions.
- Pathways Involved : The compound can interfere with critical signaling pathways associated with cell proliferation and apoptosis .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. For instance:
- Cell Line Studies : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects at certain concentrations.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell cultures.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial effects against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment Trials : A study involving the administration of the compound in animal models showed a reduction in tumor size and improved survival rates compared to control groups .
- Inflammatory Disease Models : In models of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and inflammatory markers .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
- The compound is synthesized via multi-step reactions involving:
- Thiadiazole core formation : Condensation of hydrazones with oxamic acid thiohydrazides under reflux conditions .
- Thioether linkage : Reaction of 5-substituted-1,3,4-thiadiazol-2-amines with chloroacetyl intermediates in dry acetone using anhydrous K₂CO₃ as a base, followed by reflux and recrystallization .
- Benzamide coupling : Amidation of the thiadiazole intermediate with 3-chlorobenzoyl chloride in PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiadiazole protons at δ 3.5–4.2 ppm) and carbon backbone .
- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .
- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z ~500–550) .
Q. How is purity assessed during synthesis?
- Thin-layer chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane (3:7) as a mobile phase .
- Recrystallization : Purifies final products using ethanol or aqueous acetic acid .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiadiazole-thioether intermediate?
- Catalyst selection : Bleaching Earth Clay (pH 12.5) in PEG-400 improves reaction efficiency by 15–20% compared to traditional bases like triethylamine .
- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes while maintaining >85% yield .
- Solvent optimization : Dry acetone minimizes side reactions during thioether formation compared to DMF .
Q. What methodologies are used to study the compound’s pro-apoptotic activity?
- Cell cycle analysis : Flow cytometry with propidium iodide staining identifies G1/S arrest in cancer cells (e.g., IC₅₀ = 12.5 μM in MCF-7 cells) .
- Molecular docking : AutoDock Vina simulations reveal binding affinity (-9.2 kcal/mol) to Bcl-2 anti-apoptotic proteins via hydrogen bonding with the thiadiazole ring .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- X-ray crystallography : Provides definitive 3D conformation (e.g., dihedral angle = 85.3° between thiadiazole and benzamide moieties) to validate NMR assignments .
- Variable-temperature NMR : Resolves dynamic effects like rotameric splitting in the 3,4-dihydroquinoline group .
Q. What strategies are employed to analyze structure-activity relationships (SAR)?
- Substituent variation : Replacing the 3-chlorobenzamide group with 4-fluorobenzamide reduces cytotoxicity by 40%, highlighting the chloro group’s role in target binding .
- Bioisosteric replacement : Substituting the thiadiazole ring with oxadiazole decreases metabolic stability (t½ from 4.2 to 1.8 hours in hepatic microsomes) .
Data Contradiction Analysis
Q. Why do biological activity results vary between in vitro and in vivo models?
- Pharmacokinetic factors : Poor oral bioavailability (<30%) due to low solubility (logP = 3.8) can explain reduced efficacy in murine models despite high in vitro potency .
- Metabolic degradation : CYP3A4-mediated oxidation of the dihydroquinoline moiety generates inactive metabolites, necessitating prodrug strategies .
Q. How do reaction conditions affect regioselectivity in thiadiazole functionalization?
- Temperature control : Reactions below 60°C favor substitution at the 5-position of thiadiazole, while >80°C promotes 2-position reactivity .
- pH dependence : Alkaline conditions (pH >10) stabilize the thiolate intermediate, directing nucleophilic attack to the thioether site .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
